molecular formula C27H23FN2O4 B2571675 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 895653-62-0

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2571675
CAS No.: 895653-62-0
M. Wt: 458.489
InChI Key: LFXFAOLOSZUSSM-UHFFFAOYSA-N
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Description

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O4 and its molecular weight is 458.489. The purity is usually 95%.
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Scientific Research Applications

Environmental Implications and Removal Techniques

  • Organic Pollutants and Advanced Oxidation Processes : A review highlighted the interest in enzymatic approaches for the remediation of organic pollutants in wastewater, with redox mediators enhancing the efficiency of degradation. This suggests a potential area of application for the mentioned compound in environmental remediation technologies (Husain & Husain, 2007).

  • Antioxidant Activity Determination Methods : The evaluation of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. This outlines the importance of understanding the antioxidant capacity of compounds like "2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide" and their potential applications in these areas (Munteanu & Apetrei, 2021).

Pharmaceutical and Biochemical Research

  • Drug Development and Antimicrobial Preservatives : Research on compounds like methyl paraben and propyl paraben, used as antimicrobial preservatives in foods, drugs, and cosmetics, suggests a possible application in preserving pharmaceutical products. This aligns with exploring the applications of "2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide" in drug formulations (Soni et al., 2002; Soni et al., 2001).

Properties

IUPAC Name

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-8-19(28)9-7-18)15-30(24)16-25(31)29-20-10-4-17(2)5-11-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXFAOLOSZUSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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